Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl-
Overview
Description
Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring. The presence of both nitrogen atoms in the rings makes these compounds interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In industrial settings, the production of Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which is more efficient and cost-effective compared to batch synthesis.
Chemical Reactions Analysis
Types of Reactions
Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo(1,2-a)pyrazin-3(7H)-one derivatives with additional oxygen-containing functional groups, while reduction may produce hydrogenated imidazopyrazines.
Scientific Research Applications
Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-: This compound lacks the phenyl group present in Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl-.
Imidazo(1,2-a)pyrazin-3(7H)-one, 7-phenyl-: This compound lacks the methyl group present in Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl-.
Uniqueness
The presence of both the methyl and phenyl groups in Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- makes it unique compared to its similar compounds. These groups can influence the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-7-phenylimidazo[1,2-a]pyrazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-10-13(17)16-8-7-15(9-12(16)14-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZMTZXTIFIVPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN(C=CN2C1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90907170 | |
Record name | 2-Methyl-7-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90907170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102146-00-9 | |
Record name | 2-Methyl-6-phenyl-3,7-dihydroimidazo(1,2-a)pyrazin-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102146009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-7-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90907170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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